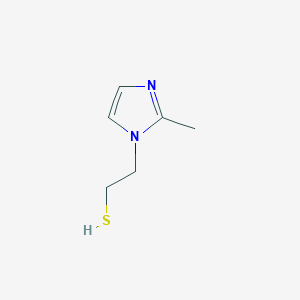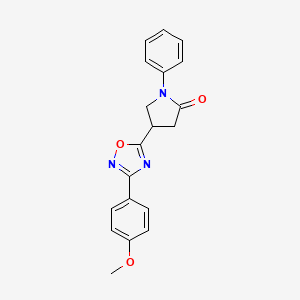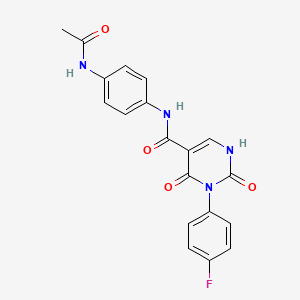
2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 . It contains an imidazole ring, which is a five-membered heterocycle with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” involves an imidazole ring substituted with a methyl group and a thiol group . The imidazole ring is a key component of many functional molecules .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” are not detailed in the literature, imidazole derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Thermodynamic and Electrochemical Properties
Research into the electrochemical and thermodynamic properties of imidazole-2-thiols, including compounds structurally related to 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol, has provided insights into their oxidation and reduction potentials, as well as their pKa values under varying conditions. The study by Po et al. (1991) highlights the influence of substituents on the electrochemical behavior of these compounds, which is essential for understanding their reactivity and potential applications in electrochemistry and materials science (H. N. Po et al., 1991).
Catalysis
Imidazole-2-thiols serve as effective ligands in catalytic processes. For example, Grasa et al. (2002, 2003) demonstrated the role of N-heterocyclic carbenes, derived from imidazole-2-thiols, in mediating transesterification and acylation reactions. These findings underscore the utility of such compounds in facilitating organic transformations, showcasing their versatility as catalysts in synthetic organic chemistry (G. Grasa et al., 2002); (G. Grasa et al., 2003).
Corrosion Inhibition
The modification and substitution on the imidazole ring, akin to 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol, have been explored for corrosion inhibition properties. Ammal et al. (2018) investigated derivatives for their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies reveal the potential of imidazole-2-thiols in developing new corrosion inhibitors for industrial applications (P. Ammal et al., 2018).
Synthesis of Heterocyclic Compounds
The reactivity of imidazole-2-thiols with various substrates for the synthesis of heterocyclic compounds has been extensively studied. Cao et al. (2014) highlighted a method for constructing imidazo[1,2-a]pyridines, demonstrating the flexibility of imidazole-2-thiols in forming diverse bonds (C-N, C-O, and C-S) under metal-free conditions. Such synthetic strategies expand the toolbox for creating complex molecules with potential pharmaceutical and material science applications (H. Cao et al., 2014).
Direcciones Futuras
The future directions in the study of “2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications . The development of new drugs and functional materials often involves the study of such heterocyclic compounds .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects would depend on the specific pathway and the nature of the compound’s interaction with its target.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion would depend on the specific properties of the compound and the biological system in which it is present.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and the context of its action.
Propiedades
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYJIWLQMTYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2956345.png)


![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)


![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)


![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)